Lenalidomide-5'-CO-PEG2-propargyl
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Overview
Description
Lenalidomide-5’-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker increases the hydrophilicity of the molecule, while the propargyl group allows for further functionalization and conjugation with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG2-propargyl involves several steps:
Bromination: The initial step involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: The intermediate is subjected to hydrogenation to reduce the nitro group to an amino group, forming lenalidomide.
PEGylation: Lenalidomide is then reacted with a PEG2 linker containing a carboxyl group to form Lenalidomide-5’-CO-PEG2.
Propargylation: Finally, the PEGylated lenalidomide is reacted with propargyl bromide to introduce the propargyl group, yielding Lenalidomide-5’-CO-PEG2-propargyl.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-PEG2-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.
Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
Mechanism of Action
Lenalid
Properties
Molecular Formula |
C21H23N3O6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27) |
InChI Key |
LIBAHLJEHRMOQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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